molecular formula C26H20N4O2 B12124413 2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione

2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione

Cat. No.: B12124413
M. Wt: 420.5 g/mol
InChI Key: UIEUPAYQRVTMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione is a complex organic compound with a molecular formula of C26H20N4O2. This compound is part of the indoloquinoxaline family, known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring an indoloquinoxaline core, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione typically involves the reaction of 6H-indolo[2,3-b]quinoxalines with substituted phenacyl bromides in a DMSO-K2CO3 system . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The presence of electron-withdrawing substituents at specific positions can influence the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various indole derivatives.

Scientific Research Applications

2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to result from its ability to bind non-covalently to DNA molecules, disrupting cellular processes . The compound’s antibacterial and antiviral activities are attributed to its interference with microbial DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione stands out due to its unique combination of an indoloquinoxaline core with an isoindole moiety. This structural uniqueness contributes to its diverse range of applications and its potential as a multifunctional compound in scientific research.

Properties

Molecular Formula

C26H20N4O2

Molecular Weight

420.5 g/mol

IUPAC Name

2-[3-(7-methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione

InChI

InChI=1S/C26H20N4O2/c1-16-8-6-11-19-22-24(28-21-13-5-4-12-20(21)27-22)29(23(16)19)14-7-15-30-25(31)17-9-2-3-10-18(17)26(30)32/h2-6,8-13H,7,14-15H2,1H3

InChI Key

UIEUPAYQRVTMSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCN5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.